molecular formula C9H11ClMg B1614209 2,5-Dimethylbenzylmagnesium chloride CAS No. 349552-22-3

2,5-Dimethylbenzylmagnesium chloride

Cat. No.: B1614209
CAS No.: 349552-22-3
M. Wt: 178.94 g/mol
InChI Key: TYGAVDNGMAAZPK-UHFFFAOYSA-M
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Description

2,5-Dimethylbenzylmagnesium chloride is an organometallic compound with the chemical formula C9H11ClMg. It is a Grignard reagent, which is a type of organomagnesium compound commonly used in organic synthesis. Grignard reagents are valuable for forming carbon-carbon bonds, making them essential tools in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylbenzylmagnesium chloride is typically prepared by reacting 2,5-dimethylbenzyl chloride with magnesium metal in the presence of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

2,5-Dimethylbenzyl chloride+Mg2,5-Dimethylbenzylmagnesium chloride\text{2,5-Dimethylbenzyl chloride} + \text{Mg} \rightarrow \text{this compound} 2,5-Dimethylbenzyl chloride+Mg→2,5-Dimethylbenzylmagnesium chloride

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylbenzylmagnesium chloride undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with various electrophiles.

    Coupling Reactions: It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.

    Substitution Reactions: Common electrophiles include alkyl halides and acyl chlorides.

    Coupling Reactions: Often involves palladium catalysts and bases like potassium carbonate.

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

2,5-Dimethylbenzylmagnesium chloride is used in various scientific research applications:

    Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active ingredients.

    Material Science: Employed in the preparation of polymers and advanced materials.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,5-dimethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium chloride: Another Grignard reagent with a phenyl group instead of a 2,5-dimethylbenzyl group.

    Benzylmagnesium chloride: Similar structure but without the methyl groups on the benzene ring.

    2,4-Dimethylbenzylmagnesium chloride: Similar but with methyl groups at different positions on the benzene ring.

Uniqueness

2,5-Dimethylbenzylmagnesium chloride is unique due to the presence of two methyl groups on the benzene ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. The position of these methyl groups can affect the steric and electronic properties, making it distinct from other Grignard reagents.

Properties

IUPAC Name

magnesium;2-methanidyl-1,4-dimethylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.ClH.Mg/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGAVDNGMAAZPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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